1-[(4-Methoxy-3-methylphenyl)methyl]piperazine is a compound classified under the category of phenylpiperazines, which are organic compounds featuring a piperazine ring attached to a phenyl group. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications. Its molecular formula is with a molecular weight of approximately 284.36 g/mol .
The compound is categorized as a small molecule and falls within the class of diazinanes, specifically under the subclass of piperazines. It is recognized for its structural characteristics that include both aromatic and aliphatic components, making it a versatile candidate for various chemical reactions and applications .
The synthesis of 1-[(4-Methoxy-3-methylphenyl)methyl]piperazine can be approached through several methods, primarily involving the reaction of piperazine derivatives with substituted phenyl groups. One common method includes the use of chloromethylated aromatic compounds reacted with piperazine under basic conditions.
Technical Details:
The structure of 1-[(4-Methoxy-3-methylphenyl)methyl]piperazine features a piperazine ring bonded to a methoxy-substituted phenyl group. The key structural elements include:
Molecular Data:
1-[(4-Methoxy-3-methylphenyl)methyl]piperazine can participate in various chemical reactions typical for piperazine derivatives:
Technical Details:
The mechanism of action for compounds like 1-[(4-Methoxy-3-methylphenyl)methyl]piperazine often involves interaction with neurotransmitter receptors in the central nervous system. Specifically, it may act as an antagonist or agonist at serotonin receptors, influencing mood and anxiety pathways.
Data:
Research indicates that such compounds can modulate neurotransmitter activity, potentially leading to therapeutic effects in conditions like depression or anxiety disorders .
The physical properties of 1-[(4-Methoxy-3-methylphenyl)methyl]piperazine include:
Chemical Properties:
Relevant Data:
The compound's logP value (partition coefficient) indicates its lipophilicity, which is crucial for understanding its bioavailability and pharmacokinetics .
1-[(4-Methoxy-3-methylphenyl)methyl]piperazine has potential applications in:
Its structural characteristics make it an attractive candidate for further exploration in medicinal chemistry, particularly in designing novel psychoactive substances .
Systematic Nomenclature and Synonyms:The compound 1-[(4-Methoxy-3-methylphenyl)methyl]piperazine (CAS: 14452-57-4; CID 4258287) is named according to IUPAC conventions, which specify the parent piperazine ring substituted at one nitrogen atom by a (4-methoxy-3-methylphenyl)methyl group [1]. Common synonyms include 1-[(4-Methoxy-m-tolyl)methyl]piperazine, emphasizing the methoxy and methyl substituents on the phenyl ring. Its molecular formula is C₁₃H₂₀N₂O, with a molecular weight of 220.31 g/mol [1].
Structural Classification:This compound belongs to the benzylpiperazine subclass, characterized by a piperazine nitrogen connected to a phenyl ring via a methylene (–CH₂–) linker [6]. It is distinguished from phenylpiperazines (direct N-aryl bond) by enhanced conformational flexibility and altered electronic properties. Key structural features include:
Table 1: Structural Analogues of 1-[(4-Methoxy-3-methylphenyl)methyl]piperazine
| Compound Name | Substituents (R₁, R₂) | Molecular Formula | Key Differences | Activity Context |
|---|---|---|---|---|
| 1-(4-Methoxyphenyl)piperazine [4] | 4-OCH₃, H | C₁₁H₁₆N₂O | Direct N-aryl bond | Serotonin receptor affinity |
| 1-(3-Methylphenyl)piperazine [6] | 3-CH₃, H | C₁₁H₁₆N₂ | No methoxy group | Neurotransmitter modulation |
| 1-{3-[(4-Methylphenyl)methoxy]phenyl}piperazine | Complex ether linkage | C₁₈H₂₂N₂O | Extended aryloxy chain | Antidepressant lead |
Early Developments:Piperazine emerged in medicinal chemistry in the mid-20th century, initially as an anthelmintic (piperazine citrate) due to its ability to paralyze nematodes. Its utility expanded with the discovery of psychoactive N-arylpiperazines in the 1970s–1980s, such as 1-(3-chlorophenyl)piperazine (mCPP), investigated for antidepressant potential but discontinued due to stimulant side effects [6]. Benzylpiperazines gained notoriety as "designer drugs" (e.g., BZP) but simultaneously revealed the scaffold’s capacity for CNS receptor modulation [6].
Modern Applications in Oncology and Targeted Therapy:The 1990s–2020s saw piperazine derivatives repurposed as kinase inhibitors and cytotoxic agents. Patent WO1996021648A1 disclosed 1-[(4-methoxy-3-methylphenyl)methyl]piperazine derivatives as intermediates for antitumor agents, leveraging the methoxy-methylphenyl group to enhance target binding and metabolic stability [2]. Key advances include:
Table 2: Evolution of Piperazine-Containing FDA-Approved Drugs (2011–2023)
| Drug (Approval Year) | Therapeutic Area | Piperazine Role | Structural Features |
|---|---|---|---|
| Palbociclib (2015) | Breast cancer | Solubilizing linker; kinase hinge binder | N-(Pyridin-3-yl)piperazine |
| Vortioxetine (2013) | Depression | Serotonin receptor modulator | N-(2,4-Dimethylphenyl)piperazine |
| Abemaciclib (2017) | Breast cancer | CDK4/6 inhibition | N-Ethylpiperazine with fluorophenyl group |
Piperazine as a Bioisostere:The piperazine ring mimics peptide bonds or aliphatic amines while offering superior metabolic resistance over esters or amides. For example, in oxadiazole-piperazine hybrids (e.g., ataluren), it balances polarity and rigidity, enhancing oral bioavailability [8].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1